molecular formula C20H20ClN3O B4512070 1-[4-(1H-1,3-BENZODIAZOL-2-YL)PIPERIDIN-1-YL]-2-(2-CHLOROPHENYL)ETHAN-1-ONE

1-[4-(1H-1,3-BENZODIAZOL-2-YL)PIPERIDIN-1-YL]-2-(2-CHLOROPHENYL)ETHAN-1-ONE

Cat. No.: B4512070
M. Wt: 353.8 g/mol
InChI Key: ZHMATUMFKXHLQY-UHFFFAOYSA-N
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Description

1-[4-(1H-1,3-BENZODIAZOL-2-YL)PIPERIDIN-1-YL]-2-(2-CHLOROPHENYL)ETHAN-1-ONE is a complex organic compound that features a benzodiazole ring fused with a piperidine ring and a chlorophenyl group

Preparation Methods

The synthesis of 1-[4-(1H-1,3-BENZODIAZOL-2-YL)PIPERIDIN-1-YL]-2-(2-CHLOROPHENYL)ETHAN-1-ONE typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Benzodiazole Ring: This can be achieved by cyclization of o-phenylenediamine with formic acid or its derivatives.

    Attachment of the Piperidine Ring: The benzodiazole ring is then reacted with a piperidine derivative under specific conditions to form the desired piperidine-benzodiazole structure.

    Introduction of the Chlorophenyl Group:

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

1-[4-(1H-1,3-BENZODIAZOL-2-YL)PIPERIDIN-1-YL]-2-(2-CHLOROPHENYL)ETHAN-1-ONE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and catalysts like palladium on carbon.

Scientific Research Applications

1-[4-(1H-1,3-BENZODIAZOL-2-YL)PIPERIDIN-1-YL]-2-(2-CHLOROPHENYL)ETHAN-1-ONE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, particularly those involving the central nervous system.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-[4-(1H-1,3-BENZODIAZOL-2-YL)PIPERIDIN-1-YL]-2-(2-CHLOROPHENYL)ETHAN-1-ONE involves its interaction with specific molecular targets. The benzodiazole ring is known to interact with various enzymes and receptors, modulating their activity. The piperidine ring may enhance the compound’s ability to cross biological membranes, increasing its bioavailability. The chlorophenyl group can contribute to the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

1-[4-(1H-1,3-BENZODIAZOL-2-YL)PIPERIDIN-1-YL]-2-(2-CHLOROPHENYL)ETHAN-1-ONE can be compared with other similar compounds, such as:

    1-(1H-1,3-benzodiazol-2-yl)piperidin-4-amine: This compound shares the benzodiazole and piperidine rings but lacks the chlorophenyl group, which may affect its biological activity and applications.

    2-{1-[(4-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine: This compound has a similar structure but with different substituents, leading to variations in its chemical and biological properties.

Properties

IUPAC Name

1-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-2-(2-chlorophenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClN3O/c21-16-6-2-1-5-15(16)13-19(25)24-11-9-14(10-12-24)20-22-17-7-3-4-8-18(17)23-20/h1-8,14H,9-13H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHMATUMFKXHLQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=NC3=CC=CC=C3N2)C(=O)CC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[4-(1H-1,3-BENZODIAZOL-2-YL)PIPERIDIN-1-YL]-2-(2-CHLOROPHENYL)ETHAN-1-ONE
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1-[4-(1H-1,3-BENZODIAZOL-2-YL)PIPERIDIN-1-YL]-2-(2-CHLOROPHENYL)ETHAN-1-ONE
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1-[4-(1H-1,3-BENZODIAZOL-2-YL)PIPERIDIN-1-YL]-2-(2-CHLOROPHENYL)ETHAN-1-ONE
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1-[4-(1H-1,3-BENZODIAZOL-2-YL)PIPERIDIN-1-YL]-2-(2-CHLOROPHENYL)ETHAN-1-ONE
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1-[4-(1H-1,3-BENZODIAZOL-2-YL)PIPERIDIN-1-YL]-2-(2-CHLOROPHENYL)ETHAN-1-ONE
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1-[4-(1H-1,3-BENZODIAZOL-2-YL)PIPERIDIN-1-YL]-2-(2-CHLOROPHENYL)ETHAN-1-ONE

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